2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-2-19-11-8-12-21(15-19)29-25(32)18-35-27-28-16-24-26(30-27)22-13-6-7-14-23(22)31(36(24,33)34)17-20-9-4-3-5-10-20/h3-16H,2,17-18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVVRWGVUIPHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule featuring a thia-triazine framework with potential applications in medicinal chemistry. Compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Compounds containing thiazole or thiazine rings have been reported to possess significant antimicrobial properties. Research indicates that modifications in the side chains can enhance their efficacy against various bacterial strains. For instance:
- Mechanism of Action : Many thiazole derivatives disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Case Study : A study on thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds might exhibit comparable antimicrobial effects.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of triazine-based compounds:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Research Findings : A study published in Cancer Letters demonstrated that certain triazine derivatives inhibited cell proliferation in human cancer cell lines by affecting the mitogen-activated protein kinase (MAPK) signaling pathway.
Anti-inflammatory Activity
Compounds similar to the one described may also possess anti-inflammatory properties:
- Mechanism of Action : They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Case Study : Research has shown that triazine derivatives can reduce inflammation in animal models of arthritis, indicating their potential for therapeutic use in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole/Thiazine Ring | Enhances antimicrobial activity |
| Triazine Core | Potential anticancer effects |
| Sulfanyl Group | May improve solubility and bioavailability |
| Aromatic Substituents | Influence selectivity and potency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 3-ethylphenyl group in the target compound distinguishes it from analogs. For example:
- : A derivative with a 3-methoxyphenyl and 4-methylphenyl group shows how electron-donating substituents (e.g., methoxy) alter polarity and solubility. The ethyl group in the target compound may enhance lipophilicity compared to methoxy or methyl .
- : Substituted 1,3-oxazepine and thiazolidine acetamides (e.g., 9a-c) demonstrate that para-substituents (Cl, F, CH₃) on phenyl rings influence melting points and solubility. The 3-ethyl group in the target compound likely reduces crystallinity compared to para-substituted analogs, improving bioavailability .
Table 1: Substituent Impact on Key Properties
Hydrogen Bonding and Retention Behavior
links intramolecular hydrogen bonding (HB) to chromatographic retention. The target compound’s sulfonyl and acetamide groups may form strong HBs, increasing polarity and retention time in HPLC compared to analogs with weaker HB capacity (e.g., 3-hydroxyflavones). This property could enhance its separation profile in analytical workflows .
Preparation Methods
Core Triazatricyclo Framework Synthesis
The triazatricyclo[8.4.0.0²⁷]tetradecahexaene core is constructed via a tandem cyclization-annulation strategy. A representative protocol involves:
Starting Materials :
-
1,3-Diaminobenzene derivatives
-
Thiophosgene or thioamide precursors
-
Benzyl-protected amine intermediates
Reaction Conditions :
-
Cyclization : Conducted in anhydrous dimethylformamide (DMF) at 110–120°C for 12–18 hours under nitrogen.
-
Oxidation : The thioether intermediate is oxidized to the sulfone (dioxo-thia) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.
Key Intermediate :
9-Benzyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-amine (Yield: 58–62%).
Sulfanyl-Acetamide Side Chain Installation
The sulfanyl-acetamide moiety is introduced via a two-step sequence:
Step 1: Thiolation of the Core Amine
Step 2: Acetamide Coupling
-
Reagents : 2-Bromo-N-(3-ethylphenyl)acetamide, triethylamine (TEA) in tetrahydrofuran (THF).
-
Conditions : Stirred at 25°C for 24 hours under inert atmosphere.
-
Yield : 82–85%.
Optimization of Critical Parameters
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reproducibility and safety:
Challenges in Scalability
-
Exothermic Oxidation : Mitigated using jacketed reactors with rapid cooling systems.
-
Thiol Stability : Requires inert gas sparging to prevent disulfide formation.
Analytical Characterization
Critical quality control metrics and techniques include:
| Analytical Method | Target Data | Acceptable Range |
|---|---|---|
| HPLC | Purity of final product | ≥98% |
| HRMS | Molecular ion confirmation | m/z 546.6 [M+H]⁺ |
| ¹H NMR | Integration of ethylphenyl | 3H (singlet, δ 1.2 ppm) |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Stepwise Optimization : Prioritize reaction conditions (temperature, solvent polarity, and catalyst selection) for each synthetic step, particularly during core structure formation and functional group introduction (e.g., benzyl and sulfanyl groups) .
- Purity Monitoring : Use HPLC (High Performance Liquid Chromatography) for real-time tracking of intermediates and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm structural fidelity at each stage .
- Yield Improvement : Explore alternative coupling agents (e.g., EDCI/HOBt) for amide bond formation and optimize stoichiometry to minimize side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Structural Confirmation : Combine ¹H/¹³C NMR for functional group analysis and HRMS (High-Resolution Mass Spectrometry) to verify molecular weight .
- Purity Assessment : Utilize HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities, ensuring ≥95% purity for biological assays .
- Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended if suitable crystals can be obtained .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Screening : Prioritize assays aligned with structural analogs’ activities (e.g., antimicrobial, antitumor). For example:
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antitumor : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer) to assess IC₅₀ values .
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 μM) to identify potency thresholds .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect plasma concentrations and metabolite formation in rodent models .
- Tissue Penetration Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify distribution in target tissues .
- Mechanistic Validation : Employ knockout cell lines or RNAi silencing to confirm target engagement in vivo .
Q. What strategies are recommended for elucidating the compound’s molecular targets in complex biological systems?
Methodological Answer:
- Affinity Proteomics : Immobilize the compound on a solid matrix for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., kinases, GPCRs) based on the compound’s sulfanyl and acetamide motifs .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal partners or resistance mechanisms .
Q. How should structure-activity relationship (SAR) studies be structured to refine this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Systematically alter the triazatricyclo core (e.g., substituent position, ring size) and compare bioactivity .
- Functional Group Swapping : Replace the 3-ethylphenyl group with electron-deficient (e.g., chloro) or electron-rich (e.g., methoxy) aryl groups to assess potency shifts .
- Data-Driven SAR : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity across analogs .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity to minimize inter-lab variability .
- Orthogonal Assays : Validate results using alternate methods (e.g., ATP-based viability assays vs. calcein-AM staining) .
- Meta-Analysis : Aggregate data from published analogs to identify trends (e.g., logP vs. cytotoxicity) and outliers .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Core Formation | DCM, 0°C, 12 h | 60–70% |
| 2 | Benzylation | DMF, K₂CO₃, 80°C | 75–85% |
| 3 | Sulfanyl Addition | EtOH, RT, 6 h | 50–65% |
| Data derived from . |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog Substituent | Antitumor IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 3-Ethylphenyl | 2.1 ± 0.3 | 8.5 (S. aureus) |
| 4-Methoxyphenyl | 5.8 ± 1.2 | 12.0 (E. coli) |
| 3-Chlorophenyl | 1.4 ± 0.2 | 4.0 (S. aureus) |
| Data aggregated from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
